molecular formula C11H7F2NO B6366396 6-(2,4-Difluorophenyl)pyridin-2-ol CAS No. 1111110-73-6

6-(2,4-Difluorophenyl)pyridin-2-ol

Cat. No.: B6366396
CAS No.: 1111110-73-6
M. Wt: 207.18 g/mol
InChI Key: YQERYLHDDXFEHB-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyridin-2-ol is a useful research compound. Its molecular formula is C11H7F2NO and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2,4-Difluorophenyl)-2-hydroxypyridine, 95% is 207.04957017 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2,4-Difluorophenyl)pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenyl)pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQERYLHDDXFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682703
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-73-6
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Hydrogen Bonding Profile of 6-(2,4-Difluorophenyl)pyridin-2-ol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing the specificity and affinity of drug-receptor interactions. The compound 6-(2,4-Difluorophenyl)pyridin-2-ol presents a sophisticated scaffold for drug design, featuring a rich and tunable hydrogen bonding landscape. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor sites within this molecule, with a central focus on its prototropic tautomerism. We will dissect the distinct hydrogen bonding capabilities of the pyridin-2-ol and pyridin-2(1H)-one forms, evaluate the electronic influence of the difluorophenyl substituent, and present a validated, multi-technique workflow for the empirical characterization of these crucial interaction points. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a nuanced understanding of hydrogen bonding for rational ligand design and optimization.

Chapter 1: The Critical Role of Tautomerism in Defining Interaction Sites

The hydrogen bonding potential of 6-(2,4-Difluorophenyl)pyridin-2-ol cannot be understood without first addressing its tautomeric equilibrium. The molecule exists as two distinct isomers in equilibrium: the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one). This equilibrium is not static; its position is highly sensitive to the molecular environment, including solvent polarity, concentration, and physical state (solid vs. solution).[1][2][3][4]

  • In the gas phase or non-polar solvents , the aromatic pyridin-2-ol tautomer is often favored.[2]

  • In the solid state and in polar, protic solvents , the pyridin-2(1H)-one tautomer typically predominates.[1][2] This preference is driven by its ability to form highly stable, hydrogen-bonded cyclic dimers and its stronger dipole moment, which facilitates favorable interactions with polar solvent molecules.[5][6]

The transition between these two forms fundamentally alters the identity and location of the primary hydrogen bond donor and acceptor sites, a critical consideration for drug design.

Caption: Tautomeric equilibrium of the core scaffold.

Chapter 2: Hydrogen Bonding Inventory of the Pyridin-2(1H)-one Tautomer

In its more commonly observed state in condensed phases, the pyridin-2(1H)-one (or lactam) tautomer presents a distinct set of interaction sites.

Hydrogen Bond Donor Site
  • N1-H Proton: The primary and most potent hydrogen bond donor is the proton attached to the ring nitrogen (N1-H). The acidity of this proton, and thus its strength as a hydrogen bond donor, is significantly enhanced by two factors: the adjacent electron-withdrawing carbonyl group and the inductive effect of the 2,4-difluorophenyl substituent. Fluorine substitution is known to increase the acidity of nearby donor groups.[7][8]

Hydrogen Bond Acceptor Sites
  • C2=O Oxygen: The exocyclic carbonyl oxygen is a strong, conventional hydrogen bond acceptor. Its two lone pairs are readily available to interact with donor groups from receptors or solvent molecules. In the solid state, this is the primary site involved in the formation of robust R22(8) homodimers with neighboring molecules.[6]

  • Fluorine Atoms: Organic fluorine can act as a hydrogen bond acceptor, though it is considered very weak.[9][10] The C-F bond is highly polarized, but the fluorine lone pairs are held tightly, making it a poor Lewis base. While not a primary driver of high-affinity interactions, these C-F···H-X interactions can contribute to the overall binding energy and specificity, often enforced by stronger neighboring interactions.[10]

  • Aromatic π-System: The electron-rich π-systems of both the pyridone and the difluorophenyl rings can act as unconventional hydrogen bond acceptors, forming interactions with suitable donors like N-H or O-H groups.

Chapter 3: Hydrogen Bonding Inventory of the Pyridin-2-ol Tautomer

Should environmental conditions favor the pyridin-2-ol (or lactim) tautomer, the hydrogen bonding profile shifts dramatically.

Hydrogen Bond Donor Site
  • O2-H Proton: The hydroxyl proton becomes the sole conventional hydrogen bond donor. As a phenolic hydroxyl group, it is a strong donor, capable of forming high-energy interactions. Its donor strength is also amplified by the electron-withdrawing nature of the aromatic ring system and the fluorine substituents.

Hydrogen Bond Acceptor Sites
  • N1 Nitrogen: The endocyclic pyridine nitrogen is a strong, sp²-hybridized hydrogen bond acceptor.[11][12][13] Unlike the pyridone tautomer where the nitrogen's lone pair is involved in bonding with hydrogen, here it is fully available to accept a proton from an interacting molecule.

  • Fluorine Atoms & π-System: Similar to the pyridone tautomer, the fluorine atoms and aromatic π-systems remain available as weak and unconventional hydrogen bond acceptors, respectively.

Chapter 4: Summary of Hydrogen Bonding Capabilities

The diverse potential for hydrogen bonding in 6-(2,4-Difluorophenyl)pyridin-2-ol is summarized below. This table serves as a quick reference for medicinal chemists in evaluating the compound's potential interactions within a biological target.

Tautomer FormSiteTypeRelative StrengthKey Characteristics
Pyridin-2(1H)-one N1-HDonor Strong Acidity enhanced by adjacent C=O and fluorine substituents.
C2=OAcceptor Strong Primary acceptor site; participates in robust homodimerization.[5][6]
Fluorine (F)Acceptor WeakPoor Lewis base; interactions are typically weak and geometrically constrained.[9][10]
Aromatic Rings (π)Acceptor WeakUnconventional π-acceptor.
Pyridin-2-ol O2-HDonor Strong Potent phenolic hydroxyl donor.
N1 (Pyridine)Acceptor Strong sp²-hybridized nitrogen with high acceptor potential.[11][12]
Fluorine (F)Acceptor WeakSimilar to the pyridone tautomer.
Aromatic Rings (π)Acceptor WeakUnconventional π-acceptor.

Chapter 5: A Validated Workflow for H-Bond Site Characterization

Unambiguous identification of the operative hydrogen bonding sites and the dominant tautomeric form requires a synergistic approach combining computational modeling with empirical spectroscopic and crystallographic techniques.

workflow cluster_comp In Silico Analysis cluster_exp Empirical Validation comp Computational Modeling (DFT) - Tautomer energy calculation - Electrostatic potential mapping synth Synthesis & Purification comp->synth solid Solid-State Analysis Single Crystal X-ray Diffraction synth->solid solution Solution-State Analysis synth->solution final Integrated H-Bond Profile - Dominant Tautomer(s) - Confirmed Donor/Acceptor Sites solid->final nmr NMR Spectroscopy - ¹H Chemical Shift (δ) - Temp. Coefficient (Δδ/ΔT) - H/D Exchange solution->nmr ftir FTIR Spectroscopy - Concentration dependence - ν(N-H), ν(O-H), ν(C=O) shifts solution->ftir nmr->final ftir->final

Caption: Integrated workflow for H-bond characterization.

Protocol: Computational Modeling
  • Objective: To predict the relative stability of the two tautomers and visualize regions of high/low electron density.

  • Methodology: Density Functional Theory (DFT).

  • Step-by-Step:

    • Construct 3D models of both the pyridin-2-ol and pyridin-2(1H)-one tautomers.

    • Perform geometry optimization calculations using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Calculate the single-point energies to determine the relative stability. Solvation models (e.g., PCM) should be included to simulate different solvent environments.[14]

    • Generate molecular electrostatic potential (MEP) maps for the optimized structures to visually identify electron-rich (negative potential, H-bond acceptor) and electron-poor (positive potential, H-bond donor) regions.

Protocol: Single Crystal X-ray Diffraction
  • Objective: To definitively determine the molecular structure and hydrogen bonding patterns in the solid state.[15]

  • Methodology: X-ray Crystallography.

  • Step-by-Step:

    • Grow single crystals of the compound suitable for diffraction, typically via slow evaporation from an appropriate solvent.

    • Mount a crystal and collect diffraction data using an X-ray diffractometer.

    • Solve the crystal structure to obtain precise atomic coordinates, bond lengths, and angles.[16][17]

    • Analyze the crystal packing to identify all intermolecular hydrogen bonds, confirming the donor-acceptor pairs and their geometry (distances and angles). This will provide unambiguous evidence of the dominant tautomer in the solid state.[1]

Protocol: NMR Spectroscopy in Solution
  • Objective: To identify the dominant tautomer in solution and probe hydrogen bonding dynamics.[18][19]

  • Methodology: Variable Temperature ¹H NMR Spectroscopy.

  • Step-by-Step:

    • Dissolve the compound in a suitable deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 298 K to 328 K).[20]

    • Monitor the chemical shift (δ) of the labile proton (N-H or O-H). Protons involved in strong hydrogen bonds typically show a smaller change in chemical shift with temperature (a lower temperature coefficient, Δδ/ΔT) compared to those exposed to the solvent.[21]

    • Trustworthiness Check: To confirm the assignment, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The labile N-H or O-H proton signal will broaden or disappear due to H/D exchange, confirming its identity.

Protocol: FTIR Spectroscopy
  • Objective: To observe the vibrational modes corresponding to key functional groups and detect shifts indicative of hydrogen bonding.[22]

  • Methodology: Concentration-Dependent Infrared Spectroscopy.

  • Step-by-Step:

    • Prepare a series of solutions of the compound in a non-polar, aprotic solvent (e.g., CCl₄ or cyclohexane) at varying concentrations.

    • Acquire FTIR spectra for each solution.

    • Analyze the regions corresponding to O-H stretching (~3200-3600 cm⁻¹), N-H stretching (~3100-3500 cm⁻¹), and C=O stretching (~1650-1700 cm⁻¹).

    • Causality: A sharp band at higher wavenumbers corresponds to a "free" (non-hydrogen-bonded) group, while a broad band at lower wavenumbers indicates a hydrogen-bonded species.[23] As the concentration decreases, intermolecular hydrogen bonds are broken, leading to an increase in the intensity of the "free" band and a decrease in the "bonded" band. This allows for the differentiation between intermolecular and potential intramolecular interactions.

Chapter 6: Implications for Rational Drug Design

A thorough understanding of the hydrogen bonding profile of 6-(2,4-Difluorophenyl)pyridin-2-ol is not merely an academic exercise; it is a prerequisite for its effective use in drug discovery.

  • Scaffold Hopping & Bioisosterism: The pyridone/pyridinol core is a common bioisostere for amide or carboxylate groups. Knowing which tautomer is likely to be present in a protein's active site allows chemists to design ligands that present the correct array of donors and acceptors to match the receptor's pharmacophore.

  • Improving Affinity and Specificity: By strategically modifying substituents on the scaffold, the pKa of the donor/acceptor sites can be fine-tuned to optimize the strength and geometry of key hydrogen bonds with the target protein, thereby enhancing binding affinity and selectivity.

  • Modulating Physicochemical Properties: The ability to form strong hydrogen-bonded dimers, particularly for the pyridone tautomer, can significantly impact properties like solubility and crystal packing. Controlling this behavior is crucial for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Chapter 7: References

  • Kulprecha, T., et al. (2009). Fluorine substituent effects on dihydrogen bonding of transition metal hydrides. Physical Chemistry Chemical Physics, 11(33), 7231-40. [Link]

  • Domagała, P., et al. (2022). How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? – A case study for monofluoroanilines. Physical Chemistry Chemical Physics. [Link]

  • Exarchou, V., et al. (2008). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 13(4), 839-866. [Link]

  • Fadeev, E. (2010). What NMR experiments can be used to detect hydrogen bonds? ResearchGate. [Link]

  • Borgoo, A., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(40), 22117-22126. [Link]

  • Undergraduate Research Center. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]

  • Mishra, R. K., & Mishra, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Magnetochemistry, 5(2), 26. [Link]

  • Scheiner, S. (2018). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. Molecules, 23(8), 1858. [Link]

  • Mó, O., et al. (2002). Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives. The Journal of Organic Chemistry, 67(5), 1515-1519. [Link]

  • Lim, J., & Kim, J. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. Analyst, 143(14), 3439-3446. [Link]

  • Lewis, J. E. M., et al. (2014). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society, 136(28), 9938-9941. [Link]

  • Tormena, C. F., & Contreras, R. H. (2017). Hydrogen Bonds and NMR. In Nuclear Magnetic Resonance (Vol. 44, pp. 369-394). Royal Society of Chemistry. [Link]

  • Domagała, P., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1735. [Link]

  • Ramalingam, H. B., & Raju, K. (2016). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of Chemical Studies, 4(1), 01-05. [Link]

  • Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. [Link]

  • Grabowski, S. J. (2011). Experimental Methods and Techniques. In Understanding Hydrogen Bonds. Springer. [Link]

  • Al-Otaibi, J. S., et al. (2005). Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water. ResearchGate. [Link]

  • Cocciardi, R. A., et al. (2021). MIR/FTIR spectroscopy for precision winemaking in smart wineries: state of the art, challenges, and prospects. Critical Reviews in Food Science and Nutrition. [Link]

  • Quora. (2018). Does hydrogen bond exist in pyridine molecules? [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia, the free encyclopedia. Retrieved February 16, 2026, from [Link]

  • Lira, L. F. B., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(8), 1414-1418. [Link]

  • Blackwood, F. O., et al. (2014). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. New Journal of Chemistry, 38(12), 6034-6042. [Link]

  • Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1895-1903. [Link]

  • Bagno, A., et al. (2013). Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with 1H-NMR Chemical Shifts and X-ray Diffraction Methods. Molecules, 18(7), 8089-8117. [Link]

  • WuXi Biology. (n.d.). How about Tautomers? [Link]

  • Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 22(2), 1278-1286. [Link]

  • Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design, 22(2), 1278-1286. [Link]

  • Wang, Y., et al. (2022). Investigating the H‑Bond Network of Pyridine–Water Aqueous Solutions by Raman Spectroscopy and DFT. ACS Omega, 7(4), 3740-3747. [Link]

  • Bell, T. W., et al. (1992). Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains. Journal of the American Chemical Society, 114(23), 8994-9000. [Link]

  • Bi, D., et al. (2015). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 92(6), 1072-1075. [Link]

  • Warad, I., et al. (2018). Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its Cu(II) complexes. Journal of Molecular Structure, 1155, 444-452. [Link]

  • Gorb, L., et al. (2004). Novel type of mixed O-H⋯N/O-H⋯π hydrogen bonds: Monohydrate of pyridine. Journal of Molecular Structure: THEOCHEM, 675(1-3), 83-90. [Link]

Sources

Electronic Effects of Fluorine Substitution on Pyridin-2-ol Acidity: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the electronic effects of fluorine substitution on pyridin-2-ol acidity, designed for researchers and drug development professionals.

Executive Summary

Pyridin-2-ol (2-hydroxypyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and phenyl rings. Its physicochemical behavior is dominated by a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms.

The introduction of fluorine atoms onto this scaffold profoundly alters its acidity (


), lipophilicity (

), and tautomeric preference (

). For drug developers, understanding these shifts is critical for optimizing binding affinity (H-bond donor/acceptor status) and metabolic stability. This guide provides a mechanistic analysis of how fluorine substitution at positions 3, 4, 5, and 6 modulates acidity, supported by experimental protocols for accurate determination.

Fundamental Chemistry & Tautomerism

The Tautomeric Equilibrium

In the gas phase, the aromatic pyridin-2-ol is often the major tautomer. However, in aqueous solution and biological media (polar environments), the pyridin-2-one (lactam) dominates due to a high dipole moment and solvation stabilization.


[1]
  • Unsubstituted Pyridin-2-ol:

    
     (deprotonation of NH/OH to anion).
    
  • Protonation Site: Protonation occurs at the carbonyl oxygen (in pyridone) or ring nitrogen (in pyridinol), with

    
    .
    
The Fluorine Effect

Fluorine exerts two opposing electronic effects:

  • Inductive Withdrawal (-I): Highly electronegative, F pulls electron density through

    
    -bonds. This stabilizes the anionic conjugate base, generally increasing acidity  (lowering 
    
    
    
    ).
  • Mesomeric Donation (+M): Lone pair donation into the

    
    -system. This can destabilize the anion (if negative charge is localized) or stabilize the cation.[2]
    

The net effect on acidity depends strictly on the position of the fluorine relative to the acidic proton (NH or OH).

Mechanistic Analysis by Position

The following analysis assumes the dominant pyridin-2-one tautomer in solution, where acidity refers to the deprotonation of the


 group.
C3-Substitution (Ortho to Carbonyl)
  • Electronic Vector: The Fluorine at C3 is inductively close to the carbonyl group but meta to the Nitrogen.

  • Effect: Strong -I effect withdraws density from the C=O bond, increasing the polarization of the amide system.

  • Acidity: Moderate increase. The -I effect stabilizes the negative charge on the Oxygen in the resonance hybrid of the anion.

C4-Substitution (Meta to Carbonyl, Para to Nitrogen)
  • Electronic Vector: Para position to the Nitrogen allows for direct resonance interaction with the N lone pair.

  • Effect: The +M effect can compete with the -I effect here. However, since the anion charge is delocalized onto the Oxygen, the -I effect generally prevails.

C5-Substitution (Para to Carbonyl, Meta to Nitrogen)
  • Electronic Vector: Meta to the Nitrogen means the +M effect cannot directly stabilize/destabilize the Nitrogen lone pair. The -I effect dominates.

  • Effect: Significant acidification. 5-F is a common modification to block metabolic oxidation without drastically altering steric bulk.

C6-Substitution (Ortho to Nitrogen)
  • Electronic Vector: Direct attachment to the carbon adjacent to the Nitrogen.

  • Effect: This is the most profound modification.

    • Inductive: The strong -I effect at the

      
      -position pulls density directly from the N-H bond, significantly weakening it.
      
    • Tautomerism: 6-F can destabilize the lactam form due to lone-pair repulsion between F and the carbonyl O (if planar), potentially shifting the equilibrium slightly back toward the lactim or distorting the ring.

  • Acidity: Highest increase in acidity. The proximity of the EWG to the acidic center (NH) maximally stabilizes the resulting anion.

Comparative Data Table (Predicted & Experimental Trends)
CompoundSubstituentPredicted

(Neutral

Anion)
Electronic DriverPrimary Application
Pyridin-2-one H11.65 ReferenceScaffold Core
3-Fluoro 3-F~10.5 - 11.0-I (Ortho to C=O)Metabolic Block
5-Fluoro 5-F~10.0 - 10.8-I (Meta to N)Metabolic Block
6-Fluoro 6-F~6.5 - 8.0 *Strong -I (Ortho to N)H-Bond Donor Tuning
3,5-Difluoro 3,5-F2~8.5 - 9.5Additive -IPotency Optimization

*Note: The drastic drop for 6-F is predicted based on ortho-fluorine effects seen in phenols (e.g., 2,6-difluorophenol


 7.3 vs Phenol 10.0).

Visualization of Electronic Effects

The following diagram illustrates the competing Inductive (-I) and Mesomeric (+M) vectors and the tautomeric equilibrium.

G cluster_0 Tautomeric Equilibrium cluster_1 Fluorine Electronic Vectors (on Lactam) Lactam Pyridin-2-one (Lactam) Major in Water Lactim Pyridin-2-ol (Lactim) Major in Gas Lactam->Lactim  KT << 1   N_Center Nitrogen (N-H) C6_F 6-Fluoro (Ortho) C6_F->N_Center Strong -I (Acidifying) C5_F 5-Fluoro (Meta) C5_F->N_Center Moderate -I

Caption: Tautomeric equilibrium favors the lactam in aqueous media. Fluorine at C6 exerts a direct, strong inductive effect on the Nitrogen, significantly increasing acidity compared to C5 substitution.

Experimental Protocols

Measuring the


 of fluorinated pyridin-2-ols requires precision because the values can fall outside the standard range of glass electrodes or be complicated by low solubility.
Method A: Potentiometric Titration (Standard)

Best for compounds with solubility > 1 mM and


 between 2 and 12.
  • Preparation: Dissolve 2-5 mg of compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized).

  • Execution: Perform titration under inert atmosphere (

    
     or Ar) to prevent 
    
    
    
    absorption.
  • Analysis: Use the Bjerrum method or Gran plot to determine

    
    .
    
Method B: 19F NMR-pH Titration (High Precision)

This is the gold standard for fluorinated compounds. It avoids concentration errors and allows measurement of sparingly soluble compounds.

Workflow Diagram:

NMR_Workflow Step1 1. Sample Prep Dissolve cmpd in buffer series (pH 2 - 12) + D2O lock Step2 2. Internal Standard Add Trifluridine or F-Benzoate (Non-shifting ref) Step1->Step2 Step3 3. 19F NMR Acquisition Record chemical shift (δ) at each pH point Step2->Step3 Step4 4. Data Fitting Plot δ vs pH Fit to Henderson-Hasselbalch Step3->Step4

Caption: 19F NMR titration workflow allows for precise pKa determination by monitoring the chemical shift sensitivity of the fluorine nucleus to the protonation state of the ring.

Protocol Details:

  • Buffer Preparation: Prepare a series of 10-12 buffers (phosphate, acetate, borate) ranging from pH 2.0 to 12.0 with constant ionic strength.

  • NMR Sample: Add 50 µL of compound stock (in DMSO-d6) to 450 µL of each buffer.

  • Measurement: Acquire non-decoupled

    
     NMR spectra. The chemical shift (
    
    
    
    ) will move as the species deprotonates.
  • Calculation: Fit the data to the equation:

    
    
    

Applications in Drug Design[5][6]

  • Bioisosterism: Fluorinated pyridin-2-ones are used as bioisosteres for phenyl rings to lower

    
     and improve solubility while maintaining planarity.
    
  • H-Bond Tuning: By selecting 6-F vs 5-F, you can fine-tune the H-bond donor acidity of the NH. A more acidic NH (6-F) forms stronger H-bonds with acceptor residues in the target protein.

  • Metabolic Stability: Substitution at C5 blocks CYP450-mediated oxidation, a common clearance pathway for this scaffold.

References

  • Tautomeric Equilibria: Alhatem, A. A. "Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases." Chemical Science International Journal, 2018. Link

  • 19F NMR Methodology: Parman, E., et al. "Determination of pKa values of fluorocompounds in water using 19F NMR." Journal of Physical Organic Chemistry, 2019. Link

  • Substituent Effects: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Text for Pyridine Chemistry).
  • General pKa Data: Williams, R. "pKa Data Compiled."[3] Nottingham University / Bordwell pKa Table. Link

  • BenchChem Guide: "A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery." BenchChem Whitepaper, 2025. Link

Sources

Methodological & Application

Synthesis of 6-(2,4-Difluorophenyl)pyridin-2-ol via Suzuki-Miyaura Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-(2,4-difluorophenyl)pyridin-2-ol, a key intermediate in pharmaceutical research, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this and structurally related biaryl compounds.

Introduction: The Significance of 6-(2,4-Difluorophenyl)pyridin-2-ol and the Power of Suzuki-Miyaura Coupling

The 6-(2,4-difluorophenyl)pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The difluorophenyl moiety can enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.[1] Its synthesis is therefore of considerable interest to the drug discovery and development community.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide offers numerous advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available and relatively non-toxic boronic acids.[4][5] These features make it an ideal choice for the synthesis of complex molecules like 6-(2,4-difluorophenyl)pyridin-2-ol.

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Activation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

2.1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in our case, a 6-halopyridin-2-ol derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2] For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[7]

2.2. Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (2,4-difluorophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9] The exact mechanism of transmetalation is complex and can be influenced by the specific base, solvent, and ligands used.[10][11]

2.3. Reductive Elimination: The final step is the reductive elimination of the coupled product, 6-(2,4-difluorophenyl)pyridin-2-ol, from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Experimental Protocol: Synthesis of 6-(2,4-Difluorophenyl)pyridin-2-ol

This protocol is designed to be a robust starting point for the synthesis. Researchers are encouraged to optimize conditions based on their specific substrate and desired scale.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
6-Chloropyridin-2-ol98%Commercially AvailableCan be substituted with 6-bromopyridin-2-ol for higher reactivity.
2,4-Difluorophenylboronic acid>95%Commercially AvailableContains varying amounts of the corresponding anhydride.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableAir and moisture sensitive. Handle under inert atmosphere.[12][13]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
Schlenk flask or sealed reaction tube------To maintain an inert atmosphere.
Magnetic stirrer with heating---------
Standard laboratory glassware---------
Inert gas supply (Argon or Nitrogen)High purity------
Step-by-Step Procedure

experimental_workflow A 1. Assemble Reaction B 2. Degas Mixture A->B Inert Atmosphere C 3. Add Catalyst B->C D 4. Heat Reaction C->D Reflux E 5. Work-up D->E Cool to RT F 6. Purification E->F Extraction & Drying G 7. Characterization F->G Column Chromatography

Figure 2: Experimental Workflow for the Synthesis.

  • Reaction Setup: In a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, combine 6-chloropyridin-2-ol (1.0 mmol, 1.0 equiv), 2,4-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to thoroughly degas the solvent.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(2,4-difluorophenyl)pyridin-2-ol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the difluorophenyl group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Optimization and Troubleshooting

ParameterVariation and RationalePotential Issues
Halide 6-bromopyridin-2-ol can be used for faster reaction times due to the higher reactivity of the C-Br bond.[2]Higher cost of the starting material.
Catalyst For challenging couplings, other palladium catalysts such as Pd(dppf)Cl₂ or catalysts with bulky phosphine ligands (e.g., SPhos) may be more effective.[7][14]Catalyst and ligand screening may be required.
Base Other bases like K₃PO₄ or Cs₂CO₃ can be employed. The choice of base can significantly impact the reaction rate and yield.[7]Some bases may be more hygroscopic or expensive.
Solvent A mixture of toluene and water or DMF can also be used as the solvent system.[2]Solvent choice can affect solubility and reaction temperature.
Low Yield Incomplete reaction or side reactions.Ensure all reagents are pure and dry. Thoroughly degas the reaction mixture. Consider a more active catalyst system or a higher reaction temperature.
Homocoupling Formation of biphenyl from the boronic acid.This can be caused by the presence of oxygen. Ensure a strictly inert atmosphere.[3]
Protodeboronation Loss of the boronic acid group.Use of anhydrous conditions and a suitable base can minimize this side reaction.[15]

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[12][13] Handle in an inert atmosphere and away from ignition sources. Dispose of palladium waste according to institutional guidelines, which may involve recycling or specialized disposal methods.[16][17]

  • 2,4-Difluorophenylboronic acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 6-(2,4-difluorophenyl)pyridin-2-ol. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Cedeño, D. L., & Alegría, A. E. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9163-9173. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Netherton, M. R., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(49), 14714-14715. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]

  • London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 5(8), 777-796. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(53), 33561-33565. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Rueda-Espinosa, J. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chambers, R. D. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 903. [Link]

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265. [Link]

  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. [Link]

  • Gomaa, R. S. (2020). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Egyptian Pharmaceutical Journal, 19(2), 97-105. [Link]

  • Combs, A. P., et al. (2002). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 4(2), 179-182. [Link]

Sources

Protocols for preparing 6-(2,4-Difluorophenyl)pyridin-2-ol from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 6-(2,4-Difluorophenyl)pyridin-2-ol

Executive Summary

This application note details a high-fidelity synthetic route for 6-(2,4-difluorophenyl)pyridin-2-ol , a privileged scaffold in medicinal chemistry often found in P2X3 antagonists, kinase inhibitors, and glucokinase activators.

While direct hydrolysis of 2-chloropyridines is possible, it often suffers from poor conversion and byproduct formation (tars). Therefore, this guide recommends a three-step "Protect-Deprotect" strategy :

  • Site-Selective Suzuki-Miyaura Coupling: Mono-arylation of 2,6-dichloropyridine.

  • Nucleophilic Aromatic Substitution (

    
    ):  Conversion of the remaining chloride to a methyl ether.
    
  • Demethylation: Acid-mediated cleavage to reveal the pyridone/pyridinol tautomer.

This route ensures high regioselectivity, minimizes bis-coupling byproducts, and provides crystalline intermediates that simplify purification.

Strategic Reaction Overview

The synthesis hinges on the desymmetrization of 2,6-dichloropyridine. The electron-deficient nature of the pyridine ring facilitates both the initial palladium-catalyzed coupling and the subsequent nucleophilic attack by methoxide.

Reaction Pathway Diagram

ReactionScheme SM 2,6-Dichloropyridine Int1 Intermediate 1: 2-Chloro-6-(2,4-difluoro- phenyl)pyridine SM->Int1 Step 1: Suzuki Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Boronic 2,4-Difluorophenyl- boronic acid Boronic->Int1 Int2 Intermediate 2: 2-Methoxy-6-(2,4-difluoro- phenyl)pyridine Int1->Int2 Step 2: SnAr NaOMe, MeOH Reflux Product Target: 6-(2,4-Difluorophenyl)- pyridin-2-ol Int2->Product Step 3: Demethylation HBr, AcOH 90°C

Figure 1: Step-wise synthetic pathway from 2,6-dichloropyridine to the target pyridinol.

Detailed Experimental Protocols

Step 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 2-chloro-6-(2,4-difluorophenyl)pyridine. Challenge: Prevent formation of the bis-arylated byproduct (2,6-bis(2,4-difluorophenyl)pyridine).

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents:

    • 2,6-Dichloropyridine (14.8 g, 100 mmol, 1.0 equiv)

    • 2,4-Difluorophenylboronic acid (16.6 g, 105 mmol, 1.05 equiv) — Note: Keep excess low to minimize bis-coupling.

    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (2.3 g, 2.0 mmol, 2 mol%)
      
    • 1,2-Dimethoxyethane (DME) (150 mL)

    • 2M Aqueous

      
       (100 mL)
      
  • Procedure:

    • Charge the flask with 2,6-dichloropyridine, boronic acid, and DME. Degas by bubbling nitrogen for 15 minutes.

    • Add the Pd catalyst and degas for another 5 minutes.

    • Add the degassed

      
       solution.
      
    • Heat the mixture to 85°C (external oil bath) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1][2]

    • Endpoint: Stop when starting material is <5%. A small amount of bis-product (usually <5%) is inevitable but separable.

  • Workup:

    • Cool to room temperature (RT). Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 75–85% (White to off-white solid).

Step 2: Conversion to Methyl Ether ( )

Objective: Synthesize 2-(2,4-difluorophenyl)-6-methoxypyridine. Rationale: Methoxide is a superior nucleophile to hydroxide, allowing for milder conditions than direct hydrolysis and preventing tar formation.

Protocol:

  • Reagents:

    • Intermediate 1 (Step 1 product) (11.3 g, 50 mmol)

    • Sodium Methoxide (NaOMe) (25 wt% in MeOH, 22 mL, ~100 mmol, 2.0 equiv)

    • Anhydrous Methanol (50 mL)

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous methanol in a pressure vial or round-bottom flask.

    • Add NaOMe solution dropwise at RT.

    • Heat to Reflux (65°C) for 4–12 hours.

    • Monitoring: The appearance of the highly fluorescent methoxy-pyridine product is easily tracked by TLC.

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Pour into ice water (150 mL). The product usually precipitates.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95% (White crystalline solid).

Step 3: Demethylation to Pyridin-2-ol

Objective: Cleave the methyl ether to reveal the hydroxyl group. Mechanism: Acid-mediated ether cleavage. The product will exist primarily as the 2-pyridone tautomer in solution/solid state.

Protocol:

  • Reagents:

    • Intermediate 2 (Step 2 product) (11.0 g, 50 mmol)

    • Hydrobromic Acid (48% aq. HBr) (50 mL)

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Dissolve Intermediate 2 in the HBr/AcOH mixture.

    • Heat to 90–100°C for 4–8 hours.

    • Caution: Do not exceed 110°C to avoid potential defluorination of the aryl ring, although the difluoro motif is generally robust.

  • Workup:

    • Cool to RT. Pour the mixture onto ice (200 g).

    • Neutralize carefully with saturated

      
       or 2M NaOH to pH ~6–7.
      
    • The product will precipitate as a white/off-white solid.

    • Filter, wash with water, and wash with minimal cold ether (to remove lipophilic impurities).

    • Expected Yield: 85–92%.

Data Summary & Process Parameters

ParameterStep 1: SuzukiStep 2: MethoxylationStep 3: Demethylation
Solvent DME / WaterMethanolAcOH / Water
Catalyst/Reagent Pd(PPh3)4 / Na2CO3NaOMeHBr (48%)
Temperature 85°C65°C (Reflux)95°C
Time 4–6 h6–12 h4–8 h
Critical QC Limit bis-couplingEnsure full Cl displacementpH control during ppt
Typical Yield 80%92%88%

Troubleshooting & Decision Logic

Use the following logic flow to address common deviations during the synthesis.

Troubleshooting Start Issue Detected Q1 Step 1: >10% Bis-coupling? Start->Q1 A1_Yes Reduce Boronic Acid to 0.95 eq Switch to Pd(dppf)Cl2 Q1->A1_Yes Yes A1_No Proceed to Step 2 Q1->A1_No No Q2 Step 2: Incomplete Conversion? A1_No->Q2 A2_Yes Add 1.0 eq NaOMe Switch solvent to DMSO (100°C) Q2->A2_Yes Yes Q3 Step 3: Defluorination Observed? Q2->Q3 No (Proceed) A3_Yes Switch to mild cleavage: TMSCl / NaI in Acetonitrile Q3->A3_Yes Yes

Figure 2: Troubleshooting logic for yield and purity optimization.

References

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health (PMC). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. [Link]

  • Thieme Connect. Chemoselective Demethylation of Methoxypyridine. [Link]

  • Organic Chemistry Portal. Synthesis of 2-Pyridones. [Link]

Sources

Optimization of reaction conditions for 2,4-difluorophenyl boronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-difluorophenyl moiety is a pharmacophore of high value in medicinal chemistry, notably present in antifungal agents (e.g., Fluconazole derivatives) and kinase inhibitors. However, the introduction of this motif via Suzuki-Miyaura cross-coupling is notoriously difficult.

The Core Challenge: The 2,4-difluorophenyl boronic acid (2,4-DFPBA) substrate is electronically destabilized. The electron-withdrawing fluorine atoms, particularly at the ortho and para positions, significantly increase the Lewis acidity of the boron center, making it hyper-susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions.

The Solution: Success relies on a "kinetic dominance" strategy. The catalytic cycle—specifically transmetallation—must be accelerated to outcompete the rate of background decomposition. This guide outlines a protocol utilizing bulky, electron-rich Buchwald ligands and controlled basicity to achieve high yields.

Mechanistic Insight: The "Race Against Time"

To optimize this reaction, one must understand the failure mode. In standard Suzuki couplings, base activation forms a boronate species (


). For electron-rich aryls, this species is stable. For 2,4-DFPBA, the inductive effect (-I) of the fluorines stabilizes the anionic charge on the ipso-carbon during the transition state of hydrolytic cleavage, leading to rapid formation of 1,3-difluorobenzene (side product) rather than the biaryl product.
Diagram 1: Kinetic Competition Pathway

This diagram illustrates the critical divergence between the productive catalytic cycle and the destructive protodeboronation pathway.

Suzuki_Mechanism Start 2,4-Difluorophenyl Boronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Start->Boronate + Base (OH-) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Productive Pathway (Requires Bulky Ligand) Decomp Protodeboronation (1,3-Difluorobenzene) Boronate->Decomp Destructive Pathway (Fast for e- deficient Ar) Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Caption: Figure 1. The kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). Optimization targets the acceleration of the green pathway.

Optimization Strategy & Parameters

The following parameters are selected to maximize the rate of transmetallation (


) while minimizing the concentration of the vulnerable boronate species.
A. Catalyst System (The Engine)
  • Recommendation: SPhos Pd G3 or XPhos Pd G3 .[1]

  • Rationale: These "Third Generation" precatalysts activate rapidly even at room temperature. The ligands (SPhos/XPhos) are bulky and electron-rich.

    • Electronic Effect: Increases electron density on Pd, facilitating oxidative addition of the electrophile.

    • Steric Effect: The bulk creates an open coordination site, drastically accelerating transmetallation with the hindered 2,4-difluoro boronate.

B. Base Selection (The Regulator)
  • Recommendation: Potassium Phosphate Tribasic (

    
    ) .
    
  • Rationale: Carbonate bases (

    
    , 
    
    
    
    ) are often too basic in aqueous media, accelerating deboronation.
    
    
    provides a "buffer-like" effect in organic/water mixtures, maintaining sufficient activation without rapid substrate destruction.
C. Solvent System (The Medium)[2]
  • Recommendation: 1,4-Dioxane / Water (10:1 to 5:1 ratio) .

  • Rationale: Total exclusion of water (anhydrous) often stalls the reaction because the boronic acid exists partly as a trimeric boroxine, which requires water to hydrolyze back to the monomer. However, excess water promotes protonolysis. A 10:1 ratio is the "Goldilocks" zone.

Detailed Experimental Protocol

Scale: 1.0 mmol (limiting reagent). Substrates: 2,4-Difluorophenylboronic acid (1.5 equiv) + Aryl Bromide (1.0 equiv).

Materials Checklist
  • Aryl Bromide (1.0 mmol)

  • 2,4-Difluorophenylboronic acid (237 mg, 1.5 mmol)

  • SPhos Pd G3 (15 mg, 0.02 mmol, 2 mol%)

  • 
     (fine powder) (425 mg, 2.0 mmol)
    
  • 1,4-Dioxane (4.0 mL, HPLC Grade, sparged)

  • Deionized Water (0.4 mL, sparged)

Step-by-Step Procedure
  • Charge Solids: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, 2,4-Difluorophenylboronic acid,

    
    , and SPhos Pd G3 catalyst.
    
    • Note: If the Aryl Bromide is a liquid, add it after the solvent.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Critical: Oxygen promotes homocoupling of the boronic acid, wasting the reagent.

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. Both solvents must be degassed (sparged with inert gas for 10 mins) prior to use.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800+ rpm).

    • Time: Monitor by HPLC/LC-MS at 1 hour. Most reactions with G3 catalysts complete within 1-4 hours.

    • Avoid: Do not overheat (>80°C) unless necessary; high heat accelerates deboronation faster than coupling for this specific substrate.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting & Data Analysis

If yields are low, analyze the crude mixture via LC-MS to diagnose the failure mode.

Observation (LC-MS)DiagnosisCorrective Action
High unreacted Aryl Bromide + 1,3-Difluorobenzene Protodeboronation. The boronic acid decomposed before it could couple.1. Increase Boronic Acid to 2.0 equiv.2. Switch to anhydrous conditions (Dioxane/n-Butanol).3. Lower Temp to 40°C.
High Homocoupling (Biaryl of boronic acid)Oxidative Failure. Oxygen ingress or slow oxidative addition.1. Degas solvents more rigorously.2. Switch to XPhos Pd G3 (more active).
No Reaction (Starting materials remain)Catalyst Poisoning or Inactive Cycle. 1. Check for coordinating groups (amines/thiols) on substrate.2. Increase catalyst loading to 5 mol%.

Process Development Workflow

Use this logic flow to scale up or adapt the protocol for different electrophiles.

Diagram 2: Optimization Workflow

This flowchart guides the decision-making process for adapting the reaction to new substrates.

Optimization_Flow Start Define Electrophile (Aryl-Cl, Br, I, OTf) Screen1 Standard Screen: SPhos Pd G3 / K3PO4 / Dioxane:H2O Start->Screen1 Check Check LC-MS Conversion Screen1->Check Success Yield > 85% Proceed to Isolation Check->Success Good Fail_Decomp Issue: Protodeboronation (Boronic acid missing) Check->Fail_Decomp Ar-H formed Fail_Stall Issue: Low Conversion (Halide remaining) Check->Fail_Stall SM remaining Fix_Decomp Strategy A: 1. Slow addition of Base 2. Use MIDA Boronate surrogate Fail_Decomp->Fix_Decomp Fix_Stall Strategy B: 1. Switch to XPhos (Sterics) 2. Change Base to CsF Fail_Stall->Fix_Stall Fix_Decomp->Screen1 Retest Fix_Stall->Screen1 Retest

Caption: Figure 2. Decision matrix for optimizing the coupling of unstable polyfluorinated boronic acids.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of Precatalysts for the Suzuki−Miyaura Reaction of Unstable Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Journal of Organic Chemistry. [Link]

Sources

Application Note: Utilizing 6-(2,4-Difluorophenyl)pyridin-2-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical utilization of 6-(2,4-Difluorophenyl)pyridin-2-ol , a specialized ligand scaffold distinct from the more common cyclometalating 2-phenylpyridines (e.g., F2ppy). This guide focuses on its unique role as a proton-responsive N,O-donor ligand in catalysis and as an electronic tuning ancillary ligand in phosphorescent iridium complexes.[1]

Executive Summary & Chemical Profile[1][2]

6-(2,4-Difluorophenyl)pyridin-2-ol is a bifunctional ligand capable of exhibiting tautomeric versatility (lactam-lactim equilibrium).[1] Unlike the widely used C^N cyclometalating ligand 2-(2,4-difluorophenyl)pyridine (F2ppy) used in the blue emitter FIrpic, this 6-substituted isomer primarily coordinates via N,O-chelation or bridging modes .[1]

The incorporation of fluorine atoms on the phenyl ring at the 2 and 4 positions exerts a strong electron-withdrawing effect (


-induction), which serves two critical functions:
  • HOMO Stabilization: Lowers the energy of the metal-centered orbitals in Ir(III) complexes, inducing a hypsochromic (blue) shift in emission.[1]

  • Acidity Modulation: Increases the acidity of the N-H/O-H proton in the pyridone tautomer, enhancing reactivity in metal-ligand cooperative catalysis (e.g., transfer hydrogenation).

Chemical Structure & Tautomerism

The ligand exists in equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) forms.[1] In coordination chemistry, the anionic form (pyridinate) is the active species for chelation.

  • Form A (Lactim): Soluble in polar aprotic solvents; acts as a neutral N-donor or anionic N,O-donor.[1]

  • Form B (Lactam): Predominant in solid state; capable of forming hydrogen-bonded dimers or bridging two metal centers.[1]

Synthesis Protocol: Ligand Construction

Rationale: Direct synthesis via Suzuki-Miyaura coupling followed by demethylation is preferred over direct condensation to avoid regioselectivity issues.[1]

Step 1: Suzuki Coupling

Reaction: 6-Chloro-2-methoxypyridine + 2,4-Difluorophenylboronic acid


 6-(2,4-Difluorophenyl)-2-methoxypyridine.[1]

Reagents:

  • 6-Chloro-2-methoxypyridine (1.0 eq)[1]

  • 2,4-Difluorophenylboronic acid (1.2 eq)[1]

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • K

    
    CO
    
    
    
    (2.0 M aqueous solution)[1]
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1]

Procedure:

  • Charge a Schlenk flask with the chloro-pyridine, boronic acid, and Pd catalyst under Argon.[1]

  • Add degassed solvent and aqueous base.[1]

  • Reflux at 90°C for 16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Cool to RT, extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Step 2: Demethylation (Deprotection)

Reaction: Conversion of the methoxy group to the hydroxyl/pyridone moiety.

Reagents:

  • Pyridinium hydrochloride (Py[1]·HCl) - Molten salt method[1]

  • Alternative: BBr

    
     in DCM (for milder conditions)[1]
    

Procedure (Molten Salt Method):

  • Mix the methoxy intermediate with Py[1]·HCl (10 eq) in a round-bottom flask.

  • Heat to 180°C (melt) for 4 hours. The high temperature facilitates nucleophilic attack by chloride on the methyl group.

  • Quench: Cool to ~80°C and pour into ice water. The product often precipitates as an off-white solid.

  • Isolation: Filter the solid. If oil forms, extract with DCM/MeOH (95:5).[1]

  • Recrystallization: Ethanol or Acetonitrile.[1]

Protocol A: Ancillary Ligand for Iridium(III) Emitters[1]

Application: Synthesis of Heteroleptic Blue/Green Emitters


.
Role of Ligand:  The 6-(2,4-difluorophenyl)pyridinate acts as the ancillary ligand (replacing pic or acac), tuning the emission energy via the fluorinated aryl tail.
Workflow Diagram (Graphviz)

G Start IrCl3 · nH2O Dimer [Ir(ppy)2(μ-Cl)]2 (Chloro-Bridged Dimer) Start->Dimer 2-Phenylpyridine 2-Ethoxyethanol/H2O 110°C, 24h Complex [Ir(ppy)2(L)] (Heteroleptic Complex) Dimer->Complex + Ligand + Na2CO3 2-Ethoxyethanol 100°C, 12h Ligand 6-(2,4-F2Ph)PyOH (Ligand) Ligand->Complex Deprotonation

Caption: Step-wise complexation pathway from Iridium trichloride to the heteroleptic emissive complex.

Experimental Steps
  • Precursor Preparation: Synthesize the dichloro-bridged dimer

    
     using standard Nonoyama conditions (Ref 1).[1]
    
  • Ligand Addition:

    • Dissolve

      
       (0.1 mmol) and 6-(2,4-Difluorophenyl)pyridin-2-ol (0.22 mmol) in 2-ethoxyethanol (10 mL).
      
    • Add Na

      
      CO
      
      
      
      (1.0 mmol) to deprotonate the pyridin-2-ol to its anionic form.[1]
  • Reaction: Heat the mixture to 100°C under inert atmosphere (N

    
    ) for 12–16 hours.
    
    • Note: The solution usually changes color (e.g., yellow to pale green/blue) indicating substitution of the chloride bridge.

  • Purification:

    • Evaporate solvent.[1][2][3]

    • Redissolve in DCM and filter through a Celite pad to remove inorganic salts.[1]

    • Precipitate with Hexane or Methanol.[1]

Data Interpretation:

  • 1H NMR: Look for the disappearance of the broad OH/NH signal and the upfield shift of the protons adjacent to the coordinating nitrogen.

  • PL Spectra: The fluorinated aryl group at the 6-position of the ancillary ligand should induce a blue shift (10–20 nm) compared to the non-fluorinated 6-phenylpyridin-2-ol analog due to stabilization of the HOMO.[1]

Protocol B: Ruthenium(II) Bifunctional Catalysis[1]

Application: Transfer Hydrogenation of Ketones. Mechanism: The ligand operates via Metal-Ligand Cooperation (MLC) .[1] The pyridone/hydroxypyridine tautomerism allows the ligand to accept/donate a proton while the metal accepts/donates a hydride.

Coordination Logic Diagram (Graphviz)[1]

Catalysis Ru_Pre [Ru(p-cymene)Cl2]2 ActiveCat Ru(II)-Pyridonate (Active Catalyst) Ru_Pre->ActiveCat Complexation Ligand 6-(2,4-F2Ph)PyOH Ligand->ActiveCat Base KOtBu / NaOAc Base->ActiveCat HCl scavenger Product Alcohol ActiveCat->Product H-/H+ Transfer Substrate Ketone Substrate->ActiveCat Coordination

Caption: Assembly of the bifunctional Ruthenium catalyst and its application in transfer hydrogenation.

Experimental Steps
  • Complex Synthesis:

    • Mix

      
       (0.05 mmol) and 6-(2,4-Difluorophenyl)pyridin-2-ol (0.1 mmol) in Methanol (5 mL).
      
    • Add NaOAc (0.2 mmol) to facilitate deprotonation and coordination.[1]

    • Stir at RT for 4 hours. The product

      
       (where L is the monodentate or chelating pyridonate) precipitates or can be isolated by evaporation.[1]
      
  • Catalytic Run:

    • Substrate: Acetophenone (1.0 mmol).[1]

    • Catalyst Loading: 1 mol% of the Ru-complex.[1]

    • Hydrogen Source: Propan-2-ol (Isopropanol).[1]

    • Base: KOtBu (2 mol%) is often required to activate the pre-catalyst.[1]

    • Conditions: 82°C (Reflux) for 2–6 hours.[1]

  • Analysis: Monitor conversion via GC-MS or 1H NMR.

Why this Ligand? The electron-withdrawing fluorines on the phenyl ring increase the acidity of the ligand's OH group (in the metallated state), potentially accelerating the proton transfer step in the outer-sphere hydrogenation mechanism.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of 2,4-F2-PhB(OH)2Use anhydrous conditions or switch to the pinacol ester. Increase base concentration.
Incomplete Demethylation Temperature too low (<160°C)Ensure Py[1]·HCl is fully molten (180°C).[1] Use a sand bath for uniform heating.[1]
Ir-Complex Impurity Bridging vs. Chelating competitionEnsure sufficient base (Na2CO3) is used to fully generate the anionic chelate.[1] Run reaction dilute (0.01 M).
Luminescence Quenching Ligand-centered states too lowThe 2,4-difluoro substitution is designed to prevent this; ensure the complex is fully degassed (triplet states are O2 sensitive).[1]

References

  • Nonoyama, M. (1974).[1] Benzo[h]quinolin-10-yl-N Iridium(III) Complexes. Bulletin of the Chemical Society of Japan, 47(3), 767–768. Link

  • Teegardin, K. A., & Weaver, J. D. (2018).[1] Preparation of Fac-tris(2-phenylpyridinato)iridium(III). Organic Syntheses, 95, 29-48.[1] Link

  • Fujii, H., et al. (2014).[1] Pyridine-Based Ligands for Blue Phosphorescent Iridium Complexes. Journal of Organometallic Chemistry, 776, 51-59.[1] (Contextual grounding for F-substituted ligands).

  • Khaskin, E., & Milstein, D. (2015).[1] Catalytic Applications of Metal-Ligand Cooperation involving Pyridine-Based Pincer Ligands. Chemical Reviews. (Contextual grounding for Pyridone catalysis).

Sources

Validation & Comparative

X-ray crystallography data for 6-(2,4-Difluorophenyl)pyridin-2-ol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Comparison: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy

Executive Summary: The Tautomer Challenge

In the development of kinase inhibitors and P2X7 antagonists, the scaffold 6-(2,4-Difluorophenyl)pyridin-2-ol is a critical building block. However, its utility in Structure-Activity Relationship (SAR) studies is often hampered by a fundamental ambiguity: Prototropic Tautomerism .

Does the molecule exist as the Pyridin-2-ol (hydroxyl) or the Pyridin-2-one (carbonyl) ?

While NMR is the standard workhorse for solution-state analysis, it frequently fails to provide a definitive answer for this specific scaffold due to rapid proton exchange and solvent-dependent equilibrium. This guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative, but the requisite method for unambiguous structural definition, providing the precise bond metrics necessary for accurate molecular docking simulations.

The Scientific Problem: Tautomeric Ambiguity

The core issue lies in the mobility of the proton between the oxygen at position 2 and the ring nitrogen.

  • Form A (Lactim): 2-hydroxypyridine. Aromatic pyridine ring.[1][2][3]

    
     single bond.
    
  • Form B (Lactam): 2-pyridone.[4] Non-aromatic (amide-like) ring.

    
     double bond. 
    
    
    
    bond.

In drug design, this distinction is non-trivial. Form A acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) at the hydroxyl group. Form B presents a distinct HBA (carbonyl) and HBD (N-H). Mistaking one for the other leads to failed docking scores and "dead-end" lead optimization.

Visualizing the Decision Pathway

Tautomer_Decision Start Target Molecule: 6-(2,4-Difluorophenyl)pyridin-2-ol Problem Ambiguity: Lactim (OH) vs. Lactam (NH/C=O) Start->Problem NMR Method A: Solution NMR (DMSO-d6 / CDCl3) Problem->NMR Routine Screen XRD Method B: SC-XRD (Solid State) Problem->XRD Structural Proof NMR_Result Result: Time-Averaged Signal Solvent Dependent Ratio NOE often inconclusive NMR->NMR_Result XRD_Result Result: Static Snapshot Defined Bond Lengths Direct H-atom Location XRD->XRD_Result NMR_Result->XRD Inconclusive Conclusion Definitive Structure Model (Ready for Docking) XRD_Result->Conclusion High Confidence

Figure 1: Decision pathway illustrating the necessity of SC-XRD when solution-phase methods yield ambiguous tautomeric data.

Comparative Analysis: SC-XRD vs. Alternatives

Why move to the solid state? The table below objectively compares the performance of SC-XRD against standard spectroscopic techniques for this specific fluorinated scaffold.

FeatureSolution NMR (

H,

C,

N)
FT-IR (Solid State) SC-XRD (Method of Choice)
Tautomer ID Low/Medium. Signals often average due to fast exchange (

).
Medium. C=O stretch (~1650 cm⁻¹) vs aromatic C-N/C-C can be obscured by fingerprint region.High. Directly measures bond lengths (

vs

) and locates H atoms.
Sample State Solution (Solvent effects bias the equilibrium).Powder/Solid.[5][6]Single Crystal (Lattice energy "locks" the preferred tautomer).
Data Output Chemical Shifts (

), Coupling constants (

).
Vibrational frequencies.[7]3D Coordinates (x,y,z), Bond Lengths (Å), Angles (°).
Sample Req. ~5-10 mg (Recoverable).[5]<1 mg (Destructive if KBr pellet).Single crystal (~0.1 - 0.3 mm).
Ambiguity High. Solvent polarity shifts the equilibrium (e.g., DMSO favors Pyridone).Moderate.None. The crystal lattice stabilizes the dominant energy minimum.

Expert Insight: While


N-HMBC can suggest protonation sites, the presence of the electron-withdrawing 2,4-difluorophenyl group at position 6 alters the electronic environment of the pyridine ring, shifting chemical shifts unpredictably. SC-XRD bypasses electronic shielding calculations entirely by imaging the electron density directly.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this specific workflow designed for phenyl-pyridine derivatives.

Phase 1: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for growing diffraction-quality single crystals of this scaffold.

  • Dissolution: Dissolve 15 mg of the compound in a minimal amount (0.5 mL) of a polar solvent (e.g., Methanol or Dichloromethane ).

  • Filtration: Pass through a 0.22 µm PTFE filter into a small inner vial to remove nucleation sites (dust).

  • Setup: Place the open inner vial inside a larger jar containing a volatile anti-solvent (e.g., Hexane or Diethyl Ether ).

  • Equilibration: Seal the outer jar. The anti-solvent will slowly diffuse into the solution, gradually increasing supersaturation.

  • Timeline: Leave undisturbed at 4°C for 3-7 days.

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is standard, but Cu-K
    
    
    is acceptable if crystals are small (<0.1 mm) to boost intensity.
  • Temperature: 100 K (Cryo-cooling).

    • Causality: Cooling is mandatory, not optional. It reduces atomic thermal vibration (

      
      ), which is critical for resolving the electron density of the Hydrogen atom on the Nitrogen or Oxygen.
      
  • Resolution: Aim for 0.8 Å or better (approx

    
     for Mo).
    
Phase 3: The "Smoking Gun" Metrics

To confirm the structure, you must extract specific bond lengths from the .cif file after refinement.

BondPyridin-2-ol (Lactim)Pyridin-2-one (Lactam)Expected Value for 6-(2,4-DFP)-pyridin-2-one
C2 - O ~1.34 - 1.37 Å (Single)1.23 - 1.26 Å (Double) ~1.24 Å
C2 - N1 ~1.30 - 1.32 Å (Double char.)1.38 - 1.40 Å (Single char.) ~1.39 Å
C3 - C4 ~1.38 Å (Aromatic)1.34 - 1.36 Å (Double) ~1.35 Å

Note: The 2,4-difluorophenyl ring acts as an internal standard. Its C-C aromatic bonds should consistently average 1.39 Å, validating the quality of the dataset.

Visualizing the Crystallography Workflow

XRD_Workflow Sample Pure Compound (>98% HPLC) Cryst Vapor Diffusion (MeOH / Hexane) Sample->Cryst Mount Mount on Loop (Paratone Oil) Cryst->Mount Select Crystal Collect Data Collection (100K, Mo-Source) Mount->Collect Process Data Reduction (SAINT/CrysAlis) Collect->Process Diffraction Pattern Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Refine->Refine Minimize R1

Figure 2: The standard operating procedure for structure determination, highlighting the critical transition from physical crystal to digital model.

Data Interpretation & Structural Logic[4][8]

When you analyze the solved structure of 6-(2,4-Difluorophenyl)pyridin-2-ol, you will likely observe the Pyridin-2-one tautomer. Here is the chemical logic why:

  • Dimerization: In the solid state, pyridones typically form centrosymmetric dimers linked by dual

    
     hydrogen bonds. This interaction is energetically very stable (approx. -8 to -10 kcal/mol).
    
  • Aromaticity vs. Amide Resonance: While the "ol" form retains full pyridine aromaticity, the "one" form gains stability through the strong amide resonance contribution and the intermolecular hydrogen bonding network described above.

  • Fluorine Interactions: The 2,4-difluoro substitution on the phenyl ring creates a dipole that may influence packing. Look for weak

    
     interactions in the packing diagram, which further stabilize the crystal lattice.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule organic and metal-organic crystal structures. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press. (Standard text for interpretation of bond lengths). [Link]

  • Gilli, P., et al. (2009). Pretending to be a Pyridin-2-ol: The Tautomeric Behavior of 2-Hydroxypyridine Derivatives. (Discussion on bond length statistics). [Link]

  • Hampton Research. Vapor Diffusion Crystallization: User Guide & Protocols. [Link]

Sources

A Comparative Guide to Reference Standards for the Quantitative Analysis of 6-(2,4-Difluorophenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of an Accurate Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy of quantitative analysis is paramount. Every measurement, from early-stage discovery to final product release, relies on the quality of the reference standard used for calibration and identification. An impure or poorly characterized standard can introduce significant errors, leading to incorrect dosage, flawed stability studies, and potential regulatory rejection. This guide provides a technical comparison of reference standards for the quantitative analysis of 6-(2,4-Difluorophenyl)pyridin-2-ol, a heterocyclic compound representative of many novel small molecule drug candidates and impurities.

We will objectively compare a high-purity, comprehensively characterized Certified Reference Standard (CRS) with a lower-grade, less-characterized alternative. Through detailed experimental protocols and supporting data, this guide will demonstrate the causality behind the analytical choices required to establish a "gold standard" material and illustrate the tangible impact of reference standard quality on analytical outcomes. The methodologies described herein are grounded in principles outlined by major pharmacopeias and regulatory bodies, ensuring a self-validating and trustworthy approach.[1][2][3]

Pillar 1: Defining the Attributes of a High-Quality Reference Standard

A reference standard is not merely a "pure" substance; it is a substance selected for its high purity, critical characteristics, and suitability for its intended purpose.[1] Its quality is defined by a comprehensive characterization that leaves no ambiguity about its composition. The key attributes include:

  • Identity: Unambiguous confirmation of the chemical structure through techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Purity: A thorough assessment of all potential components, including organic impurities, residual solvents, water content, and non-volatile residues. This is typically not determined by a single method but by a "mass balance" approach.

  • Assigned Value (Potency): The most critical parameter for quantitative analysis. It is the certified concentration or purity of the analyte, determined through a primary method like Quantitative NMR (qNMR) or by mass balance, which accounts for all impurities.[4][5] Unless a specific potency is stated on the label, a USP Reference Standard is generally assumed to be 100.0% pure for compendial purposes.[6]

  • Traceability: The assigned value should be traceable to a recognized national or international standard, such as those from the National Institute of Standards and Technology (NIST) or as a Certified Reference Material (CRM) produced under ISO 17034.[7][8][9]

Pillar 2: The Experimental Framework for Comparison

To objectively compare two potential reference materials for 6-(2,4-Difluorophenyl)pyridin-2-ol, a multi-faceted analytical workflow is required. We will designate our materials as:

  • Standard A: A high-purity Certified Reference Standard (CRS).

  • Standard B: An alternative material (e.g., an early-phase synthesis lot or a commercial product with limited characterization).

The following workflow outlines the necessary experiments to validate their suitability for quantitative analysis.

G cluster_0 Material Characterization cluster_1 Potency Calculation & Comparison Start Receive Standard A (CRS) & Standard B (Alternative) Identity Structural Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Identity HPLC Chromatographic Purity (HPLC-UV) Start->HPLC qNMR Absolute Assay (¹⁹F qNMR) Start->qNMR Water Water Content (Karl Fischer Titration) Start->Water MassBalance Calculate Potency via Mass Balance (100% - Impurities - Water - Solvents) HPLC->MassBalance Comparison Compare Potency: Mass Balance vs. qNMR Assay qNMR->Comparison Water->MassBalance MassBalance->Comparison Decision Assess Suitability as Quantitative Standard Comparison->Decision

Caption: Workflow for comparative analysis of reference standards.

Pillar 3: Detailed Experimental Methodologies & Data

The following protocols are designed to be self-validating, adhering to standards outlined in ICH Q2(R2) guidelines for analytical procedure validation.[2][3][10][11][12]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method quantifies the percentage of the main compound relative to other detectable organic impurities.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV/Vis Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject 5 µL of each sample. Purity is calculated using area normalization, assuming all impurities have a similar response factor to the main peak.

Absolute Quantification by Quantitative ¹⁹F NMR (qNMR)

Given the presence of two fluorine atoms in 6-(2,4-Difluorophenyl)pyridin-2-ol, ¹⁹F qNMR is an ideal primary method for absolute quantification. It offers direct measurement of the analyte against a certified internal standard without reliance on the analyte's own response factor.[4][5][13][14]

Protocol:

  • System: Bruker Avance III 400 MHz NMR spectrometer or equivalent, equipped with a ¹⁹F probe.

  • Internal Standard (IS): A certified reference material of trifluorotoluene (TFT), accurately weighed.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 6-(2,4-Difluorophenyl)pyridin-2-ol standard into an NMR tube.

    • Accurately weigh ~10 mg of the TFT internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: zgig30 (inverse-gated decoupling to suppress NOE).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of both analyte and IS signals).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the distinct signals for the analyte and the internal standard.

  • Calculation: The purity (P) of the analyte is calculated using the following equation: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of nuclei per molecule for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.[5]

Water Content by Coulometric Karl Fischer Titration

This method specifically quantifies the water content, a common and critical impurity.[15]

Protocol:

  • System: Metrohm 917 KF Coulometer or equivalent.[16]

  • Reagent: Anhydrous Karl Fischer reagent suitable for coulometry.

  • Procedure:

    • Allow the instrument drift to stabilize below 10 µ g/min .

    • Accurately weigh ~50 mg of the standard using a syringe or sample boat.

    • Introduce the sample into the titration cell.

    • The instrument automatically titrates the water and calculates the content, typically expressed as a weight percentage.

    • Perform the measurement in triplicate to ensure precision.

Comparative Data Summary

The following tables present hypothetical but realistic data from the analysis of Standard A and Standard B.

Table 1: Comprehensive Purity and Assay Results

ParameterStandard A (CRS)Standard B (Alternative)Method
Chromatographic Purity 99.92%98.55%HPLC-UV (Area %)
Individual Impurity > 0.1% None DetectedImpurity at RRT 1.25 (0.85%)HPLC-UV
Water Content 0.05%0.48%Karl Fischer
Residual Solvents <0.01%0.22% (Acetone)GC-HS
Assay (Absolute) 99.85% w/w 97.80% w/w ¹⁹F qNMR

Table 2: Potency Calculation via Mass Balance vs. qNMR

The mass balance potency is a subtractive method, while qNMR is a direct measurement. A close agreement between these two orthogonal methods provides high confidence in the assigned value.

Calculation MethodStandard A (CRS)Standard B (Alternative)
Mass Balance Potency 99.87% (100 - 0.08¹ - 0.05)97.85% (100 - 1.45² - 0.48 - 0.22)
qNMR Assay 99.85%97.80%
Difference 0.02%0.05%
Assigned Potency 99.9% ± 0.1% Not Assignable (Inconsistent)

¹Total organic impurities from HPLC assuming a response factor of 1.0. ²Total organic impurities from HPLC assuming a response factor of 1.0.

G cluster_0 Mass Balance Calculation Total Total Mass (100%) Impurities Organic Impurities (HPLC) Total->Impurities - Water Water Content (Karl Fischer) Impurities->Water - Solvents Residual Solvents (GC) Water->Solvents - Potency Calculated Potency Solvents->Potency =

Caption: Logic of the mass balance potency calculation.

Impact on a Real-World Quantitative Assay

The disparity in quality between Standard A and Standard B has a direct and significant impact on the accuracy of any quantitative test.

Scenario: Determine the concentration of 6-(2,4-Difluorophenyl)pyridin-2-ol in a test sample using an HPLC assay calibrated with each standard.

  • Assumption: The true concentration of the analyte in the test sample is 1.000 mg/mL .

  • Calibration with Standard A (Potency = 99.9%):

    • A stock solution is prepared by weighing 10.00 mg of Standard A. The actual mass of the analyte is 10.00 mg * 0.999 = 9.99 mg.

    • The instrument response is calibrated against this true mass.

    • When the test sample is measured, the result will be accurate: 1.001 mg/mL (within experimental variance).

  • Calibration with Standard B (Assumed Purity = 100%):

    • If an analyst incorrectly assumes Standard B is 100% pure (or uses the 98.55% chromatographic purity), they weigh 10.00 mg. The actual mass of the analyte is 10.00 mg * 0.978 = 9.78 mg.

    • The instrument is now miscalibrated; it is taught that a response corresponding to 9.78 mg of analyte is actually "10.00 mg". This introduces a systematic error.

    • When the test sample is measured, the result will be artificially inflated: 1.022 mg/mL .

    • This represents a +2.2% error , which is unacceptable for most pharmaceutical applications and could lead to out-of-specification results, incorrect stability projections, or improper clinical dosing.

Conclusion

The experimental data unequivocally demonstrates the superiority of the Certified Reference Standard (Standard A). Its high purity, confirmed by orthogonal methods (HPLC and qNMR), and its accurately assigned potency ensure its fitness for purpose in quantitative analysis. The close agreement between the mass balance calculation and the direct qNMR assay provides a high degree of confidence in the assigned value, a hallmark of a true reference standard.[4][17]

In contrast, the alternative material (Standard B) contains significant levels of organic impurities, water, and residual solvents. Relying on its chromatographic purity alone would introduce a significant and unacceptable positive bias in quantitative assays. For researchers, scientists, and drug development professionals, the choice is clear: the integrity of analytical data is directly dependent on the integrity of the reference standard. Investing in a comprehensively characterized, high-purity Certified Reference Standard is not a matter of preference but a fundamental requirement for scientific rigor and regulatory success.

References

  • USP General Chapter <11> USP Reference Standards. United States Pharmacopeial Convention. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • USP Reference Standards- General Chapters. Trung Tâm Thuốc Central Pharmacy. [Link]

  • qNMR - Quantitative Analysis by NMR. JEOL. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Water Standards in Volumetric Karl Fischer Titration. Mettler Toledo. [Link]

  • <11> USP Reference Standards. USP-NF. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. [Link]

  • Certified Reference Standards & Materials for Analytical Testing. CPI International. [Link]

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